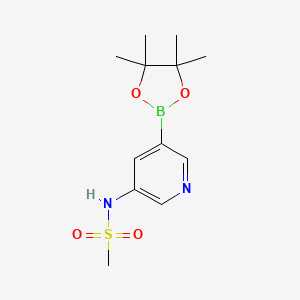

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide: is an organic compound featuring both boronate and sulfonamide functional groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide typically involves the following steps:

Borylation of Pyridine Derivative: The initial step involves the borylation of a pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester group on the pyridine ring.

Sulfonamide Formation: The next step is the introduction of the methanesulfonamide group. This can be achieved through a nucleophilic substitution reaction where a suitable sulfonamide precursor reacts with the borylated pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronate group can undergo oxidation to form boronic acids or borate esters.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The compound can participate in various substitution reactions, particularly at the boronate group, which can be replaced by other functional groups through Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and aryl halides for coupling reactions.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the coupling partners used.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound is used as a ligand in catalytic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Drug Development: The compound’s boronate group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other therapeutic agents.

Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry

Material Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide exerts its effects involves the interaction of its boronate group with various molecular targets. This interaction can inhibit enzyme activity by forming reversible covalent bonds with active site residues. The sulfonamide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar in structure but with a cyclopropane ring, offering different steric and electronic properties.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in various borylation reactions.

Uniqueness

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is unique due to the combination of its boronate and sulfonamide groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes.

Activité Biologique

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methanesulfonamide group and a boron-containing dioxaborolane moiety. Its molecular formula is C13H18BNO3S, and it has a molecular weight of approximately 283.17 g/mol. The presence of the boron atom in its structure is significant for its biological activity, particularly in targeting specific enzymes and pathways.

The biological activity of this compound primarily hinges on its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The methanesulfonamide group is known to interact with enzymes that are critical in various metabolic pathways. For instance, compounds with similar structures have shown inhibition of kinases such as GSK-3β and IKK-β, which are involved in cell signaling and inflammatory responses .

- Antiviral Activity : Research has indicated that derivatives of this compound can inhibit RNA-dependent RNA polymerase (NS5B), an enzyme crucial for viral replication in hepatitis C virus (HCV) infections. This highlights the potential use of such compounds in antiviral therapies .

Table 1: Summary of Biological Assays

Case Studies

- GSK-3β Inhibition : A study evaluated various sulfonamide derivatives for their GSK-3β inhibitory activity. The compound exhibited substantial inhibitory effects with an IC50 value of 0.34 μM, indicating strong potential as a therapeutic agent for diseases like Alzheimer's and diabetes where GSK-3β plays a role .

- Antiviral Efficacy : In another investigation focusing on HCV, derivatives similar to this compound demonstrated effective inhibition of NS5B with EC50 values below 50 nM across multiple genotypes. This suggests that modifications to the boron-containing moiety could enhance antiviral efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate solubility and permeability characteristics. Studies have shown that while it possesses good bioavailability, it also exhibits metabolic instability in liver microsomes, raising concerns about potential drug-drug interactions (DDIs) .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Low |

| Permeability | Medium to High |

| Metabolic Stability | Unstable in vitro |

Propriétés

IUPAC Name |

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-10(8-14-7-9)15-20(5,16)17/h6-8,15H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQQLRKRUDQYED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693198 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201643-71-1 |

Source

|

| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.